CYP3A4 Inhibition Profile
Piperidine, 2-(4-bromophenyl)-3-methoxy- exhibits moderate inhibition of human CYP3A4 with an IC50 of 7.0 µM, as determined in a human liver microsome assay [1]. This inhibition is approximately 2.5-fold weaker than the known CYP3A4 inhibitor ketoconazole (IC50 ~0.015-0.03 µM) but is comparable to other moderate CYP3A4 inhibitors in screening libraries. The compound also shows similar weak inhibition of CYP2D6 (IC50 = 7.4 µM) [1]. This profile is distinct from more potent CYP inhibitors, reducing the risk of severe drug-drug interaction liabilities in early-stage lead optimization.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 7.0 µM (7.00E+3 nM) |
| Comparator Or Baseline | Ketoconazole (standard strong CYP3A4 inhibitor): ~0.015-0.03 µM |
| Quantified Difference | Target compound is approximately 230- to 460-fold less potent than ketoconazole |
| Conditions | Human liver microsomes, 5 min preincubation, LC/MS/MS detection |
Why This Matters
This quantitative CYP inhibition data allows researchers to assess the compound's potential for metabolic interactions and to select it over analogs with uncharacterized or more potent CYP inhibition profiles.
- [1] BindingDB. (2024). BDBM50069813: CHEMBL3407785 - CYP3A4 and CYP2D6 Inhibition Data. View Source
